An In-Depth Technical Guide to the Structure Elucidation of N1-Tritylpropane-1,3-diamine Acetate
An In-Depth Technical Guide to the Structure Elucidation of N1-Tritylpropane-1,3-diamine Acetate
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of intermediates and final compounds is not merely a procedural step but the bedrock of scientific integrity and project success. N1-Tritylpropane-1,3-diamine acetate is a key building block, often utilized in the synthesis of more complex molecules where selective protection of a primary amine is required.[1][2] The bulky trityl (triphenylmethyl) group provides steric hindrance, allowing for differential reactivity between the two amine functionalities of the propane-1,3-diamine core.[3] The acetate salt form enhances the compound's stability and handling properties. An error in the confirmation of its structure—be it the position of the trityl group or the nature of the counter-ion—can have cascading effects, leading to failed syntheses, impure products, and misinterpreted biological data.
This guide eschews a simplistic, linear checklist in favor of a holistic, orthogonal analytical strategy. We will approach the structure elucidation as a process of convergent evidence, where each analytical technique provides a unique piece of the puzzle. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, a principle that is paramount for researchers, scientists, and drug development professionals.
The Analytical Strategy: An Orthogonal and Convergent Approach
The core principle of our elucidation strategy is orthogonality—employing a suite of analytical techniques that probe different physical and chemical properties of the molecule. This minimizes the risk of misinterpretation inherent in any single method. Data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy will be synergistically integrated to build an unassailable structural proof. For crystalline material, single-crystal X-ray diffraction serves as the ultimate arbiter of the solid-state structure.
Caption: Orthogonal workflow for structure elucidation.
Molecular Blueprint: Deconstructing the Target
Before delving into the analytical data, it is crucial to understand the constituent parts of the molecule, N1-Tritylpropane-1,3-diamine acetate. Its molecular formula is C24H28N2O2.[4]
Caption: Key structural components of the target molecule.
This structure contains:
-
A Propane-1,3-diamine Core: A three-carbon aliphatic chain with nitrogen atoms at positions 1 and 3.[5]
-
An N1-Trityl Group: A triphenylmethyl group attached to one of the nitrogen atoms, rendering it a secondary amine. This group is sterically demanding and will dominate the aromatic region of the NMR spectrum.
-
A Primary Amine: The unprotected nitrogen at the N3 position exists as a primary ammonium cation, forming a salt with the acetate.
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An Acetate Counter-ion: A CH₃COO⁻ anion, which is crucial to identify to confirm the salt form of the compound.
Mass Spectrometry: The First Look at Mass and Fragmentation
Expertise & Causality: We employ Electrospray Ionization (ESI) Mass Spectrometry as our initial step. ESI is a soft ionization technique ideal for polar and ionic compounds like amine salts, as it tends to introduce the intact cation into the mass analyzer with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is specified to obtain an accurate mass measurement, which is critical for confirming the elemental composition.
Expected Data & Interpretation:
-
Intact Cation: In positive ion mode, the primary species observed will be the N1-Tritylpropane-1,3-diamine cation ([M]+). The molecular formula of this cation is C22H25N2+. Its calculated exact mass is 317.2012 Da. An HRMS measurement within a 5 ppm tolerance of this value provides strong evidence for the elemental composition.
-
Characteristic Fragmentation: The stability of the trityl cation is a well-documented phenomenon in mass spectrometry.[6][7] Therefore, a prominent peak at an m/z of 243.1168 (corresponding to the C19H15+ trityl cation) is expected upon induced fragmentation (MS/MS). This is a highly diagnostic fragment that confirms the presence of the trityl protecting group.
-
Acetate Confirmation: In negative ion mode, a signal at an m/z of 59.0138 corresponding to the acetate anion (C2H3O2−) should be observed, confirming the counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A full suite of experiments (¹H, ¹³C, and 2D-COSY) is necessary to assign every proton and carbon and to piece together the aliphatic chain.
Expected Data & Interpretation:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Justification & Key Features |
| Trityl Aromatic | ~7.20 - 7.50 (m, 15H) | ~127-129, ~145 (ipso) | The 15 protons on the three phenyl rings will produce complex multiplets. The high integration value (15H) is a key identifier. |
| Trityl Quaternary C | - | ~71 | The central carbon of the trityl group, bonded to three phenyl rings and one nitrogen. |
| Propyl C1-H₂ (adjacent to NH-Trityl) | ~2.5 - 2.7 (t, 2H) | ~40 - 45 | Deshielded by the adjacent secondary amine. Expected to be a triplet due to coupling with C2-H₂. |
| Propyl C2-H₂ | ~1.7 - 1.9 (p, 2H) | ~28 - 32 | The central methylene group, appearing as a pentet or multiplet, coupled to both C1 and C3 protons. |
| Propyl C3-H₂ (adjacent to NH₃⁺) | ~2.9 - 3.1 (t, 2H) | ~38 - 42 | Deshielded by the adjacent ammonium group.[8] Expected to be a triplet due to coupling with C2-H₂. |
| Acetate CH₃ | ~1.9 - 2.1 (s, 3H) | ~21 | A sharp singlet with an integration of 3H, highly characteristic of an acetate group. |
| Acetate C=O | - | ~175 - 178 | The carboxylate carbon, typically appearing far downfield in the ¹³C spectrum. |
| Amine Protons (NH, NH₃⁺) | Broad, variable | - | These protons are exchangeable and often appear as broad signals that may not integrate reliably. Their presence can be confirmed by a D₂O exchange experiment, where the signals will disappear.[8] |
Self-Validation through 2D NMR: A ¹H-¹H COSY spectrum is essential for final confirmation. It will show a clear correlation between the proton signals for C1-H₂, C2-H₂, and C3-H₂, definitively establishing the propyl chain connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: FT-IR provides a rapid and non-destructive method to confirm the presence of key functional groups predicted by the proposed structure. The spectrum serves as a "molecular fingerprint."
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| 3300 - 3500 | N-H Stretch (Secondary Amine) | A single, moderately sharp peak is expected for the N-H bond of the trityl-protected amine.[9][10] |
| 2800 - 3200 (broad) | N-H Stretch (Primary Ammonium) | A very broad and strong absorption is characteristic of the N-H stretches in the -NH₃⁺ group, often overlapping with C-H stretches. |
| 3000 - 3100 | Aromatic C-H Stretch | Confirms the presence of the phenyl rings of the trityl group. |
| 2850 - 2960 | Aliphatic C-H Stretch | Confirms the presence of the propyl and acetate methyl groups. |
| ~1580 - 1600 | Carboxylate (C=O) Asymmetric Stretch | A very strong, sharp absorption confirming the presence of the acetate anion. |
| ~1600, ~1490, ~1450 | Aromatic C=C Bending | Characteristic absorptions for the aromatic rings. |
| 1550 - 1650 | N-H Bend (Primary Ammonium) | A strong "scissoring" absorption characteristic of a primary amine/ammonium group.[8] |
The presence of both a secondary amine N-H stretch and the characteristic absorptions for a primary ammonium salt and a carboxylate provides compelling evidence for the proposed ionic structure.[11][12]
Single-Crystal X-ray Diffraction: The Definitive Proof
Expertise & Causality: When a single, high-quality crystal can be grown, X-ray diffraction provides the most unambiguous structural data possible. It moves beyond connectivity to give a precise 3D map of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[13][14]
Expected Data & Interpretation: The resulting crystal structure would definitively show:
-
The covalent attachment of the trityl group to the N1 nitrogen of the propane-1,3-diamine backbone.
-
The protonation of the N3 nitrogen.
-
The presence of the acetate anion in the crystal lattice, ionically bonded to the N3 ammonium group.
-
The precise conformation and packing of the molecules in the solid state.
Protocols: Standard Operating Procedures
Protocol 7.1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile/water (50:50).
-
Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Positive Ion Mode: Infuse the sample at 5-10 µL/min. Acquire data in the m/z range of 100-1000. Look for the [M]+ ion at m/z ~317.20.
-
Negative Ion Mode: Acquire data in the m/z range of 50-200. Look for the acetate ion at m/z ~59.01.
-
MS/MS Analysis: Select the parent ion at m/z 317.20 and perform collision-induced dissociation (CID). Analyze the fragment spectrum for the diagnostic trityl cation at m/z 243.12.
Protocol 7.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable NH protons, while CD₃OD will exchange them for deuterium.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY: Acquire a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
D₂O Exchange (Optional): Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the NH proton signals.
Protocol 7.3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a standard FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.
-
Data Processing: Perform ATR correction and baseline correction as needed.
Conclusion: Synthesis of Evidence
The structure of N1-Tritylpropane-1,3-diamine acetate is confirmed with high confidence through the convergence of orthogonal analytical data. HRMS establishes the exact mass and elemental composition of the cation and anion. Fragmentation analysis confirms the presence of the key trityl moiety.[6] 1D and 2D NMR spectroscopy provide an unambiguous map of the proton and carbon skeleton, confirming the N1 substitution pattern and the presence of the acetate. Finally, FT-IR spectroscopy validates the existence of all critical functional groups: the secondary amine, the primary ammonium salt, the aromatic rings, and the carboxylate anion.[8][9] This multi-faceted, self-validating approach ensures a robust and reliable structural elucidation, providing the solid foundation required for subsequent research and development activities.
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